(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene

Catalog No.
S13468714
CAS No.
98451-41-3
M.F
C10H9F
M. Wt
148.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene

CAS Number

98451-41-3

Product Name

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene

IUPAC Name

1-[(1E)-buta-1,3-dienyl]-3-fluorobenzene

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

InChI

InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2/b5-3+

InChI Key

LPOXLEKRXAXWFL-HWKANZROSA-N

Canonical SMILES

C=CC=CC1=CC(=CC=C1)F

Isomeric SMILES

C=C/C=C/C1=CC(=CC=C1)F

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene is an organic compound characterized by a fluorobenzene ring substituted with a butadiene chain at the 1-position. Its molecular formula is C₁₀H₉F, and it features a unique configuration due to the presence of the butadiene moiety, which allows for conjugation and potential reactivity in various chemical transformations. The compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of advanced polymers and pharmaceuticals.

The reactivity of (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene can be attributed to the presence of both the fluorine atom and the conjugated diene system. Key reactions include:

  • Diels-Alder Reactions: The conjugated diene can participate in Diels-Alder reactions, forming cyclohexene derivatives upon reaction with dienophiles.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enhancing its utility in synthesizing complex organic molecules .

Several synthetic routes have been developed for (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene:

  • Cu-Catalyzed Reactions: A common method involves using copper catalysts to facilitate the functionalization of fluorobenzene derivatives with butadiene units. This method allows for high selectivity and yield .
  • Electrophilic Substitution: The compound can also be synthesized via electrophilic aromatic substitution methods, where a butadiene derivative is introduced onto a fluorobenzene substrate under controlled conditions.
  • Diels-Alder Cycloaddition: Utilizing (E)-buta-1,3-diene as a diene component in Diels-Alder reactions with appropriate dienophiles can yield this compound as part of a more complex synthetic pathway .

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene has several notable applications:

  • Material Science: Its unique structure makes it suitable for developing advanced materials such as polymers and coatings that require specific thermal or mechanical properties.
  • Pharmaceutical Chemistry: The compound may serve as an intermediate in synthesizing biologically active molecules or pharmaceuticals.
  • Organic Synthesis: It acts as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures through cross-coupling and other transformations .

Interaction studies involving (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene mainly focus on its reactivity with various electrophiles and nucleophiles. These studies are crucial for understanding how this compound can be employed in synthetic pathways and its potential interactions with biological systems. Investigating its behavior in different solvents and under varying conditions can provide insights into optimizing its reactivity for desired applications.

Several compounds share structural similarities with (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzeneFluorobenzene with butadieneDifferent substitution pattern on the benzene ring
(E)-1-(Buta-1,3-dien-1-yl)-4-methoxybenzeneFluorobenzene with methoxy groupMethoxy group may influence solubility and reactivity
2,3-Diphenyl-1,3-butadieneDiene with two phenyl groupsLacks halogen substitution; different reactivity
(E,Z)-Buta-1,2-dienylbenzeneDiene without halogenMore reactive due to lack of electron-withdrawing group

These compounds highlight the unique nature of (E)-1-(buta-1,3-dien-1-yl)-3-fluorobenzene due to its specific substitution pattern and functional groups that influence its chemical behavior and potential applications.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

148.068828449 g/mol

Monoisotopic Mass

148.068828449 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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